REACTION_CXSMILES
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[CH3:1][C:2]1[CH:12]=[CH:11][C:5]2[CH:6]=[C:7]([C:9]#[N:10])[O:8][C:4]=2[CH:3]=1.C1C(=O)N([Br:20])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:20][CH2:1][C:2]1[CH:12]=[CH:11][C:5]2[CH:6]=[C:7]([C:9]#[N:10])[O:8][C:4]=2[CH:3]=1
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Name
|
|
Quantity
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12 g
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Type
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reactant
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Smiles
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CC1=CC2=C(C=C(O2)C#N)C=C1
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Name
|
|
Quantity
|
13.59 g
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Type
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reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
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Name
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AlBN
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Quantity
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1.25 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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191 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
was placed in the fridge overnight
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Duration
|
8 (± 8) h
|
Type
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FILTRATION
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Details
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The slurry was filtered
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Type
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WASH
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Details
|
the collected PPT was washed with MeOH
|
Name
|
|
Type
|
|
Smiles
|
BrCC1=CC2=C(C=C(O2)C#N)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |